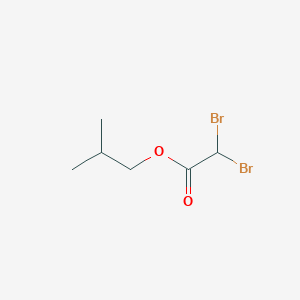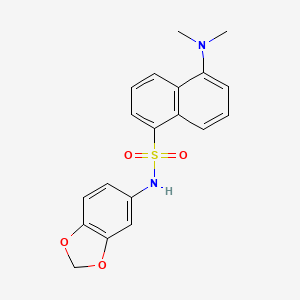![molecular formula C16H22N2 B14601806 1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole CAS No. 61019-45-2](/img/structure/B14601806.png)
1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole is a chemical compound known for its unique structure and properties It features an imidazole ring substituted with a butan-2-yl group, which is further attached to a 2,4,6-trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole typically involves the reaction of 2,4,6-trimethylphenyl derivatives with butan-2-yl imidazole under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- Ethanone, 1-(2,4,6-trimethylphenyl)-
- 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Comparison: 1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole is unique due to its specific substitution pattern and the presence of both an imidazole ring and a 2,4,6-trimethylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. In contrast, similar compounds may lack one or more of these features, resulting in different reactivity and applications .
Propriétés
Numéro CAS |
61019-45-2 |
|---|---|
Formule moléculaire |
C16H22N2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
1-[1-(2,4,6-trimethylphenyl)butan-2-yl]imidazole |
InChI |
InChI=1S/C16H22N2/c1-5-15(18-7-6-17-11-18)10-16-13(3)8-12(2)9-14(16)4/h6-9,11,15H,5,10H2,1-4H3 |
Clé InChI |
BFZVDYWSEVHNNN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=C(C=C(C=C1C)C)C)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)

![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)










